molecular formula C6H3BrClFO B1530014 2-Bromo-5-chloro-3-fluorophenol CAS No. 1805479-11-1

2-Bromo-5-chloro-3-fluorophenol

Cat. No. B1530014
M. Wt: 225.44 g/mol
InChI Key: BOPSSYIBODSDRJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluorophenol is a chemical compound with the CAS Number: 1805479-11-1 . It has a molecular weight of 225.44 and is typically stored in a dry environment at 2-8°C . It is a solid substance .


Molecular Structure Analysis

The linear formula of 2-Bromo-5-chloro-3-fluorophenol is C6H3BrClFO . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the search results.


Physical And Chemical Properties Analysis

2-Bromo-5-chloro-3-fluorophenol is a solid substance . It has a molecular weight of 225.44 and is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

One study focused on the spectroscopic and quantum chemical analysis of halophenols, including compounds structurally related to 2-Bromo-5-chloro-3-fluorophenol. This research utilized coherent anti-Stokes Raman spectroscopy and quantum chemical calculations to study the OH stretching wavenumbers of cis and trans conformers of halophenols. The study provided insights into the vibrational wavenumber shifts and their correlation with the strength of intramolecular hydrogen bonding in these compounds (Shin et al., 1998).

Catalysis in Organic Synthesis

Another area of application is in organic synthesis , where derivatives of 2-Bromo-5-chloro-3-fluorophenol serve as catalysts or intermediates. For instance, a study demonstrated the use of 2-bromophenol, a related compound, as a catalyst for the fluoroalkylation of alkenes and alkynes. This research highlighted the versatility of such compounds in facilitating reactions under visible light, offering broad substrate scope and high selectivity (Zhu et al., 2019).

Environmental Biodegradation

Research on the biodegradation of halophenols by microorganisms like Bacillus sp. has shown that these compounds can be transformed under specific conditions. This transformation involves the conversion of 2-Bromo-5-chloro-3-fluorophenol and related halophenols to their catechol derivatives, emphasizing the potential for environmental remediation and pollution control (Reinscheid et al., 2004).

Synthesis and Functionalization

The chemoselective functionalization of compounds similar to 2-Bromo-5-chloro-3-fluorophenol has been extensively studied, showcasing the chemical versatility and reactivity of such halogenated phenols. Studies illustrate the selective amination and other modifications of these compounds, revealing pathways for synthesizing novel organic molecules with potential applications in pharmaceuticals and materials science (Stroup et al., 2007).

Photoreaction Mechanisms

Investigations into the photoreaction mechanisms of halogenated phenols, including 2-Bromo-5-chloro-3-fluorophenol, provide insights into their behavior under UV irradiation. Such studies contribute to our understanding of the stability, reactivity, and potential environmental impacts of these compounds, as well as their applications in photodynamic therapy and organic synthesis (Nanbu et al., 2012).

Safety And Hazards

The safety information for 2-Bromo-5-chloro-3-fluorophenol indicates that it is classified under GHS07 . The hazard statements include H302-H315-H319, which refer to harmful if swallowed, causes skin irritation, and causes serious eye irritation respectively . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-bromo-5-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPSSYIBODSDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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